4-(3-methylphenyl)-1,4-diazepan-2-one
Description
Properties
CAS No. |
1893888-53-3 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diamine-β-Keto Ester Condensation
A widely utilized method for diazepanone synthesis involves condensing 1,3-diamines with β-keto esters. For this compound, this approach requires:
-
Synthesis of 4-(3-methylphenyl)-1,3-diamine :
-
Reaction with Ethyl Acetoacetate :
Reaction Conditions :
Mechanistic Insight :
The β-keto ester undergoes nucleophilic attack by the primary amine, followed by dehydration and intramolecular cyclization to form the seven-membered ring.
Modified Stollé Cyclization
Adapted from benzodiazepine synthesis, this method employs a two-step process:
-
Formation of a Linear Precursor :
-
Reacting 3-methylphenylmagnesium bromide with 1-chloro-2-nitrobenzene generates a nitro intermediate, which is reduced to the corresponding amine.
-
-
Cyclization with Phosgene :
Key Data :
Transition Metal-Catalyzed Approaches
Palladium-Mediated Coupling
A regioselective route involves Suzuki-Miyaura coupling to introduce the 3-methylphenyl group post-cyclization:
-
Synthesis of 4-Bromo-1,4-diazepan-2-one :
-
Bromination of 1,4-diazepan-2-one using N-bromosuccinimide (NBS).
-
-
Coupling with 3-Methylphenylboronic Acid :
Optimized Parameters :
Nickel-Catalyzed Reductive Amination
A one-pot synthesis combines reductive amination and cyclization:
-
Reactants :
-
3-Methylbenzaldehyde and 1,3-diaminopropane.
-
-
Reductive Cyclization :
Outcome :
Biocatalytic Strategies
Enzymatic Desymmetrization
Lipase-catalyzed kinetic resolution of racemic intermediates enhances enantiopurity:
-
Racemic Precursor Synthesis :
-
4-(3-Methylphenyl)-1,4-diazepan-2-ol is oxidized to the ketone.
-
-
Enzymatic Resolution :
-
Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling separation.
-
Performance Metrics :
-
Enantiomeric Excess (ee): >90%
-
Isolated Yield: 40%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diamine-β-Keto Ester | 45–55 | >95 | Scalability | Moderate regioselectivity |
| Stollé Cyclization | 60–65 | >95 | High yield | Toxic reagents (phosgene) |
| Suzuki Coupling | 70–75 | 98 | Regioselective | Costly catalyst |
| Biocatalytic | 40 | 99 | Enantioselective | Low yield |
Spectroscopic Characterization
Critical analytical data for this compound:
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenyl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
Scientific Research Applications
4-(3-methylphenyl)-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-methylphenyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 4-(3-methylphenyl)-1,4-diazepan-2-one can be contextualized by comparing it to related 1,4-diazepan-2-one derivatives. Key differences arise from variations in substituents, stereochemistry, and molecular geometry, which modulate biological activity and drug-likeness.
Structural and Pharmacokinetic Comparisons
The table below highlights structural analogs and their critical properties:
ADME and Drug-Likeness
- This compound : Predicted to have moderate oral bioavailability due to balanced LogP (~2.5) and moderate polar surface area (~50 Ų).
- 3,3-Dimethyl Analogs : Lower molecular weight and higher solubility make these derivatives suitable for acute dosing but limit CNS penetration .
- Pyridinylmethyl-Substituted Analogs : Bulky substituents improve metabolic stability (CYP450 resistance) but reduce blood-brain barrier permeability .
Key Research Findings and Trends
Substituent Effects : The 3-methylphenyl group in this compound enhances hydrophobic interactions with GPCRs, while smaller alkyl groups (e.g., dimethyl) favor solubility and peripheral activity .
Stereochemical Rigidity : Conformational constraints imposed by substituents like diphenyl groups improve selectivity for specific receptor subtypes but may reduce synthetic accessibility .
Clinical Potential: Compounds with pyridinylmethyl or phenylethyl substituents show promise in CNS disorders, whereas acetylated analogs are being explored for oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-methylphenyl)-1,4-diazepan-2-one, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the diazepanone core. Key steps include cyclization of substituted amines with carbonyl-containing reagents under controlled pH and temperature. For example, Schmidt rearrangements or condensation reactions using aromatic aldehydes and amines are common . Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Yield optimization requires strict control of reaction stoichiometry and exclusion of moisture .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming regiochemistry and substituent positions. Aromatic protons in the 3-methylphenyl group resonate at δ 6.8–7.2 ppm, while diazepanone protons appear as multiplets between δ 3.0–4.5 ppm .
- X-ray Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and hydrogen-bonding networks. For example, C=O···H–N interactions in the diazepanone ring stabilize the chair conformation .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm) and N–H (~3300 cm) confirm the lactam structure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize molecular geometry and predict electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies potential targets, such as GABA receptors or kinase enzymes. For validation, compare computed binding energies with experimental IC values from enzyme assays .
Q. What strategies resolve contradictions in crystallographic data for diazepanone derivatives, such as unexpected hydrogen-bonding patterns?
- Methodological Answer : Discrepancies may arise from dynamic disorder or solvent inclusion. Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy factors. Graph set analysis (R(8) motifs) identifies robust hydrogen-bonding patterns, while Hirshfeld surfaces quantify intermolecular interactions. Cross-validate with powder XRD to exclude polymorphism .
Q. How do substituents on the 3-methylphenyl group influence the compound’s biological activity?
- Methodological Answer : Introduce electron-withdrawing (e.g., –NO) or donating (–OCH) groups via Friedel-Crafts alkylation or Suzuki coupling. Test derivatives in vitro for activity (e.g., anti-inflammatory via COX-2 inhibition assays). SAR analysis reveals that bulky substituents reduce membrane permeability, while halogenation enhances target affinity. Compare log values (HPLC) to correlate lipophilicity with bioavailability .
Q. What experimental and computational methods analyze hydrogen-bonding networks in diazepanone crystals?
- Methodological Answer :
- Experimental : High-resolution XRD (λ = 0.710 Å) maps electron density for H-bond donors/acceptors. Temperature-dependent IR identifies thermally labile interactions.
- Computational : Mercury (CCDC) generates interaction diagrams. AIM (Atoms in Molecules) theory calculates bond critical points to quantify H-bond strength .
Q. How can stereochemical outcomes (e.g., chair vs. boat conformations) be controlled during synthesis?
- Methodological Answer : Ring conformation depends on steric hindrance and solvent polarity. Polar aprotic solvents (DMF) favor chair conformations by stabilizing dipolar interactions. Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce specific stereochemistry during cyclization. Monitor via -NMR coupling constants (e.g., > 10 Hz indicates chair) .
Methodological Challenges & Solutions
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). Flow chemistry minimizes exothermic side reactions. In-line FTIR monitors intermediate formation. For diazepanones, Pd/C catalysis in ethanol under hydrogen achieves >90% conversion at 50°C .
Q. What protocols ensure reproducibility in multi-step syntheses of diazepanone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
